Product packaging for Ethyltrimethylammonium bromide(Cat. No.:CAS No. 2650-77-3)

Ethyltrimethylammonium bromide

Cat. No.: B031202
CAS No.: 2650-77-3
M. Wt: 168.08 g/mol
InChI Key: UMSGVWVBUHUHEH-UHFFFAOYSA-M
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Description

Ethyltrimethylammonium bromide is a versatile quaternary ammonium compound of significant interest in chemical research and development. Its primary research value lies in its application as an effective phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases, such as organic and aqueous layers. The mechanism involves the lipophilic ethyl and methyl groups allowing the cation to solubilize in organic phases, while the bromide anion is shuttled into the organic medium to participate in nucleophilic substitution reactions, dramatically enhancing reaction rates and yields under mild conditions. This makes it invaluable for organic synthesis, including alkylations, esterifications, and the preparation of specialty chemicals and pharmaceuticals. Beyond catalysis, this compound serves as a crucial template or structure-directing agent (SDA) in the hydrothermal synthesis of zeolites and other microporous materials, where it influences pore size and framework topology. As a cationic surfactant, it is also studied in material science for nanoparticle synthesis and surface modification. With a well-defined molecular structure and high purity, our this compound is an essential, reliable reagent for advancing synthetic methodology and materials chemistry in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14BrN B031202 Ethyltrimethylammonium bromide CAS No. 2650-77-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSGVWVBUHUHEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15302-88-2 (Parent)
Record name Ethanaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID10883881
Record name Ethanaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2650-77-3
Record name Ethyltrimethylammonium bromide
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Record name Ethanaminium, N,N,N-trimethyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-, bromide (1:1)
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Synthetic Methodologies and Purification Protocols for Ethyltrimethylammonium Bromide

Primary Synthetic Routes to Ethyltrimethylammonium (B95326) Bromide

The most common method for synthesizing ethyltrimethylammonium bromide is through quaternization reactions, a type of alkylation.

Quaternization Reactions: Reaction Mechanisms and Conditions

The synthesis of this compound is primarily achieved through the Menshutkin reaction, which involves the conversion of a tertiary amine to a quaternary ammonium (B1175870) salt by reacting it with an alkyl halide. wikipedia.org In this specific case, trimethylamine (B31210) acts as the tertiary amine and ethyl bromide serves as the alkylating agent.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. fiveable.menih.gov The nitrogen atom of trimethylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromide. This leads to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion, resulting in the formation of the ethyltrimethylammonium cation and a bromide anion. fiveable.me

Several factors influence the rate and efficiency of this reaction. Polar solvents, such as alcohols, are typically used to stabilize the transition state, thereby increasing the reaction rate. wikipedia.org The choice of the alkyl halide is also crucial, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Alkylation Strategies for Quaternary Ammonium Salt Formation

The direct alkylation of trimethylamine with ethyl bromide is the most direct strategy for forming this compound. vulcanchem.comsmolecule.com This reaction can be complicated by the potential for over-alkylation if primary or secondary amines are used as starting materials, leading to a mixture of products. masterorganicchemistry.comlibretexts.org However, since trimethylamine is a tertiary amine, it can only undergo one alkylation step, leading directly to the desired quaternary ammonium salt. fiveable.me

To optimize the yield and purity of this compound, specific reaction conditions are employed. The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). While a 1:1 molar ratio of trimethylamine to ethyl bromide is theoretically required, an excess of trimethylamine is often used to ensure the reaction goes to completion. The reaction is typically conducted at elevated temperatures, often under reflux (60–80°C), to increase the reaction rate. Continuous processes in tubular reactors at elevated temperatures (50-140°C) and pressures (12-65 bar) have also been developed for the quaternization of tertiary amines. google.com

Below is a table summarizing typical laboratory-scale synthesis parameters for this compound:

Table 1: Laboratory-Scale Synthesis Parameters
Parameter Optimal Value Impact on Yield
Solvent Ethanol Maximizes solubility of reactants.
Molar Ratio (Trimethylamine:Ethyl Bromide) Excess trimethylamine (up to 2:1) Drives the reaction to completion.
Temperature 60–80°C (Reflux) Accelerates reaction kinetics.
Reaction Time 4–6 hours Ensures >95% conversion.

Advanced Synthetic Approaches and Innovations

While the Menshutkin reaction remains the primary route, research into more sustainable and efficient methods has led to the exploration of advanced synthetic approaches.

Electrochemical Synthesis Pathways for Related Quaternary Ammonium Compounds

Electrochemical methods offer a green alternative for the synthesis of quaternary ammonium compounds. These methods can involve the electrochemical generation of a base, which can then be used in subsequent reactions. rsc.org For instance, the electrochemical synthesis of copper(I) acetylides has been demonstrated using the simultaneous oxidation of copper and Hofmann elimination of quaternary ammonium salts, where the base is generated and regenerated electrochemically. rsc.org Another example is the electrochemical synthesis of a crystalline film of tetrabutylammonium (B224687) bromide. ccspublishing.org.cn While not yet widely applied specifically to this compound, these electrochemical pathways represent a promising area for future development in the synthesis of quaternary ammonium salts. researchgate.net

Biocatalytic Approaches in Quaternary Ammonium Salt Synthesis

Biocatalysis is emerging as a powerful tool in "green" chemistry, utilizing enzymes or whole-cell systems to catalyze chemical reactions. researchgate.net In the context of amine synthesis, biocatalytic cascades combining ene-reductases and imine reductases/reductive aminases have been developed for the asymmetric synthesis of primary, secondary, and tertiary amines. acs.org While direct biocatalytic synthesis of this compound has not been extensively reported, the use of biocatalysts, such as those from horseradish root, has shown promise in the synthesis of related heterocyclic compounds. researchgate.net These approaches offer the potential for high selectivity and environmentally friendly reaction conditions.

Purification and Isolation Techniques

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and impurities. Common impurities can include trimethylamine hydrobromide, which may form if ethyl bromide is the limiting reactant, and diethylmethylammonium bromide, resulting from over-alkylation if impurities are present in the starting materials.

The initial step in purification is often filtration of the reaction mixture to isolate the crude solid product.

The most common and effective purification method is recrystallization . The crude solid is dissolved in a suitable solvent, such as ethyl acetate (B1210297) or ethanol, and then allowed to slowly crystallize as the solution cools. This process effectively removes impurities that have different solubility characteristics.

Washing the isolated crystals is another crucial step. The crystals may be washed with a volatile organic solvent like an ether or a hydrocarbon solvent such as benzene (B151609) or toluene (B28343) to remove any remaining soluble impurities. google.com In some cases, washing with an alcohol solvent like 2-propanol is also employed. google.com

For aqueous solutions of quaternary ammonium salts, azeotropic distillation can be used to remove water. google.com This involves adding a solvent like benzene and distilling the mixture until all the water is removed. Another technique for isolating the salt from an aqueous solution involves the addition of a water-miscible aliphatic amine to precipitate the solid quaternary ammonium salt. google.com

Finally, the purified this compound is dried , often under vacuum, to remove any residual solvent. nih.gov

The purity of the final product can be assessed using analytical techniques such as ion chromatography to quantify the bromide content and NMR spectroscopy to confirm the absence of unreacted starting materials.

Below is a table summarizing common purification techniques:

Table 2: Purification and Isolation Techniques
Technique Description Purpose
Filtration Separation of the solid crude product from the liquid reaction mixture. Initial isolation of the product.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. Removal of impurities with different solubilities.
Washing Rinsing the isolated crystals with a suitable solvent. google.com Removal of residual soluble impurities.
Azeotropic Distillation Removal of water from an aqueous solution by distillation with an entraining agent. google.com Isolation from aqueous solutions.
Precipitation Addition of a substance to cause the solid product to form from a solution. google.com Isolation from solutions.
Drying Removal of residual solvent, often under vacuum. nih.gov Obtaining a pure, solvent-free product.

Recrystallization Methods and Solvent Systems

Recrystallization is a fundamental technique for purifying crude this compound. The selection of an appropriate solvent system is paramount for effective purification, where the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility allows for the formation of high-purity crystals upon cooling, while impurities remain in the mother liquor.

For quaternary alkyl ammonium salts with short alkyl chains, like this compound, various organic solvents are employed. Acetone is noted as a particularly suitable organic solvent for creating a suspension, from which the purified salt can be recovered. google.com Alcohols such as ethanol, isopropanol, and 1-propanol (B7761284) are also effective, not only as reaction solvents but also as washing solvents during purification to remove residual impurities. google.com Ethyl acetate has also been reported as an effective recrystallization solvent, capable of yielding purity levels of ≥98%.

Table 1: Solvent Systems for Recrystallization and Purification

Solvent/SystemRoleNotes
Acetone Purification SolventParticularly suitable for dispersing the salt to form a suspension for purification. google.com
Ethanol Washing SolventUsed to wash the quaternary alkyl ammonium salt particles. google.com
Isopropanol Washing SolventUsed to wash the purified crystals. google.com
Ethyl Acetate Recrystallization SolventCan achieve ≥98% purity.

Filtration and Post-Reaction Processing

Following synthesis or recrystallization, the solid this compound must be separated from the liquid phase. Filtration is the standard method for this solid-liquid separation. google.com The process involves passing the suspension or slurry through a filter medium that retains the solid particles while allowing the liquid to pass through.

Post-reaction processing steps are crucial for obtaining a pure, dry product:

Dispersion: The crude quaternary alkyl ammonium salt is dispersed in a suitable organic solvent, such as acetone, to form a suspension. google.com

Washing: The collected solid particles are washed with an appropriate solvent, often an alcohol like ethanol or isopropanol, to remove any remaining soluble impurities. google.com

Drying: After filtration and washing, the purified salt particles are dried to remove residual solvents. This is typically performed under vacuum to ensure complete removal without thermal decomposition. mdpi.com

This multi-step approach ensures the isolation of a particulate quaternary alkyl ammonium salt with a low water and solvent content at a high yield. google.com

Ion Exchange Chromatography for Halide Impurity Removal

While recrystallization is effective for many impurities, the removal of other halide ions (e.g., chloride if impurities are present from starting materials) can be challenging due to similar solubilities. Ion exchange chromatography offers a highly specific method for removing these unwanted halide impurities. mdpi.com

This technique utilizes an anion exchange resin. The process involves:

Resin Preparation: An anion exchange resin, often in its hydroxide (B78521) (OH⁻) form, is "loaded" with a desired anion by passing a solution of that anion's acid or ammonium salt through it. mdpi.com

Halide Exchange: The impure this compound, dissolved in a suitable organic solvent like methanol or acetonitrile, is passed through the prepared anion exchange resin. mdpi.com The resin selectively retains the undesired halide impurities (e.g., chloride) and releases the desired counter-ion, resulting in a purified solution of this compound. mdpi.com

This method is highly effective for producing halide-free quaternary ammonium salts, which is critical for applications sensitive to halide contamination. mdpi.com

Academic Analytical Methodologies for Purity Assessment and Structural Confirmation

To confirm the identity, structure, and purity of synthesized this compound, a suite of analytical techniques is employed. Spectroscopic methods provide structural information, while chromatographic techniques are used to quantify purity and identify impurities.

Spectroscopic Techniques (NMR, IR) for Structural Elucidation

Spectroscopy is indispensable for confirming that the desired molecular structure has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: Confirms the presence and connectivity of the ethyl and methyl groups. The spectrum shows a characteristic triplet for the methyl protons (–CH₃) of the ethyl group and a quartet for the methylene (B1212753) protons (–CH₂–) of theethyl group. The nine protons of the three equivalent N-methyl groups appear as a sharp singlet. The absence of peaks corresponding to starting materials, such as the ethyl bromide signal around δ 1.3 ppm, can confirm reaction completion. researchgate.net

¹³C NMR: Identifies the unique carbon environments within the molecule. The spectrum would show distinct signals for the methyl and methylene carbons of the ethyl group and a signal for the N-methyl carbons. nih.gov

Table 2: Representative NMR Data for the Ethyltrimethylammonium Cation

NucleusGroupRepresentative Chemical Shift (δ)Multiplicity
¹H -N(CH₃)₃~2.8 ppmSinglet
-CH₂-~4.5 ppmQuartet
-CH₃~1.4 ppmTriplet
¹³C -N(CH₃)₃~54.0 ppm-
-CH₂-~42.9 ppm-
-CH₃~12.5 ppm-

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data derived from similar structures and general knowledge. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationDescription
2975 - 2845C-H stretchStrong absorptions from the methyl and ethyl groups. docbrown.infodocbrown.info
1470 - 1370C-H deformationStrong absorptions from the bending of C-H bonds. docbrown.infodocbrown.info
~950C-N⁺ stretchCharacteristic stretch for the quaternary ammonium group.

Chromatographic Methods for Purity Determination (e.g., Ion Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and quantifying any impurities.

Ion Chromatography (IC) is a primary method for this purpose. It is highly effective for separating and quantifying ions. In the context of this compound, IC can be used to:

Quantify the Bromide Anion: This allows for the direct assessment of the salt's purity against its theoretical bromide content. A typical target might be 99.5–100.5% of the theoretical value.

Detect Halide Impurities: The method can separate and quantify other halide ions, such as chloride, that may be present. nih.gov

The technique involves an ion exchange column as the stationary phase and an aqueous buffer as the mobile phase. Detection is often achieved by measuring the conductivity of the eluent. nih.govresearchgate.net For determining halide ions in quaternary ammonium solutions, linearity has been demonstrated over concentration ranges of 10.0 to 250 mg/L for bromide. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly with an ion-pairing agent, can also be used to assess purity by analyzing the quaternary ammonium cation. oregonstate.edu

Catalytic Efficacy and Mechanistic Elucidation of Ethyltrimethylammonium Bromide in Organic Transformations

Phase-Transfer Catalysis (PTC) by Ethyltrimethylammonium (B95326) Bromide

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between chemical species located in different phases of a heterogeneous system. ijstr.orgwikipedia.org Ethyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, is a classic example of a phase-transfer catalyst.

The fundamental principle of phase-transfer catalysis lies in the ability of the catalyst to transport a reactant from one phase (typically an aqueous phase) to another (typically an organic phase) where the reaction occurs. ijstr.orgdalalinstitute.com In the case of this compound, the positively charged quaternary ammonium cation forms an ion pair with an anion from the aqueous phase. mdpi.com This new, more lipophilic ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. ijstr.orgmdpi.com

The general mechanism, often referred to as the Starks' extraction mechanism, can be summarized in the following steps:

Anion Exchange: The ethyltrimethylammonium cation (Q⁺) in the organic phase exchanges its bromide anion (Br⁻) for a reactant anion (Y⁻) from the aqueous phase at the interface.

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) diffuses from the interface into the bulk of the organic phase. ijstr.org

Reaction: The anion (Y⁻), now in the organic phase and in a less solvated and therefore more reactive state, reacts with the organic substrate (RX) to form the product (RY). operachem.com

Catalyst Regeneration: The resulting ethyltrimethylammonium salt with the leaving group anion (Q⁺X⁻) diffuses back to the interface to restart the catalytic cycle.

An alternative mechanism, the interfacial mechanism proposed by Makosza, suggests that the initial reaction, such as deprotonation of an organic substrate by a strong base, occurs at the interface. mdpi.com The phase-transfer catalyst then extracts the resulting organic anion into the organic phase for subsequent reaction. mdpi.com

The interface between the two immiscible phases is a critical region in phase-transfer catalysis. mdpi.comresearchgate.net The efficiency of the catalytic process is heavily dependent on the phenomena occurring at this interface. The transfer of the ion pair across the interface is a dynamic process influenced by the structure of the catalyst and the nature of the two phases. nih.gov

Molecular dynamics simulations have provided insights into the transport of ion pairs across the liquid-liquid interface. nih.gov These studies suggest that fluctuations in the water surface are strongly coupled to the location and bond length of the ion pair at the interface. nih.gov The lipophilicity of the quaternary ammonium cation is a key factor; a more lipophilic cation will more readily partition into the organic phase, carrying the anion with it. The structure of this compound, with one ethyl and three methyl groups, provides a balance of hydrophilic and lipophilic character, enabling it to function effectively at the interface.

The rate of agitation is also crucial as it increases the interfacial area between the aqueous and organic phases, thereby enhancing the rate of anion transfer. operachem.com

Several factors can influence the catalytic efficiency of this compound in phase-transfer catalysis:

Counterion Effects: The nature of the counterion associated with the quaternary ammonium cation can impact catalytic activity. In the case of this compound, the bromide anion can sometimes compete with the reactant anion for transfer into the organic phase. mdpi.com Iodide anions, being highly lipophilic, can be particularly inhibitory in PTC reactions of carbanions as they preferentially occupy the organic phase. mdpi.com

Temperature: Generally, an increase in temperature accelerates the reaction rate in PTC. operachem.com However, quaternary ammonium salts can be susceptible to decomposition at higher temperatures, particularly in the presence of strong bases like sodium hydroxide (B78521) or potassium hydroxide, which can lead to Hofmann elimination. operachem.comias.ac.in

Solvent Systems: The choice of the organic solvent is critical. The solvent must be able to dissolve the organic substrate but should be immiscible with the aqueous phase. The polarity of the organic solvent can affect the solvation of the ion pair, which in turn influences the reactivity of the anion. ias.ac.in Nonpolar solvents can lead to tighter ion pairs, while more polar aprotic solvents can lead to "naked" and more reactive anions. operachem.com

Catalyst Structure: The structure of the quaternary ammonium salt itself plays a significant role. While this compound is effective, catalysts with longer alkyl chains (e.g., tetrabutylammonium (B224687) bromide) are often more lipophilic and can be more efficient at transferring anions into the organic phase. ias.ac.inlittleflowercollege.edu.in Conversely, very bulky catalysts can sometimes hinder the reaction rate. princeton.edu

Applications in Carbon-Carbon Bond Forming Reactions

This compound and other quaternary ammonium salts are widely used as phase-transfer catalysts in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and phase-transfer catalysis has significantly broadened their scope. chemguide.co.ukchemguide.co.uk In a typical PTC-mediated nucleophilic substitution, a nucleophile (e.g., cyanide, azide, or phenoxide) is transferred from an aqueous solution into an organic solvent to react with an alkyl halide. alfa-chemistry.com

This compound can facilitate such reactions by transporting the nucleophile into the organic phase where the alkyl halide is dissolved. docbrown.info For example, in the reaction between an alkyl chloride and aqueous sodium cyanide, the ethyltrimethylammonium cation would form an ion pair with the cyanide anion, enabling its transfer into the organic phase to react with the alkyl chloride. dalalinstitute.com This process avoids the need for expensive and often toxic aprotic polar solvents like DMSO or DMF. alfa-chemistry.com

The reaction mechanism is typically SN2, where the "naked" nucleophile, being less solvated in the organic phase, exhibits enhanced reactivity and attacks the electrophilic carbon of the alkyl halide. chemguide.co.ukdocbrown.info

Table 1: Representative Nucleophilic Substitution Reactions Catalyzed by Quaternary Ammonium Salts

Reactant 1 Reactant 2 Catalyst Solvent System Product Reference
1-Chlorooctane Sodium Cyanide Hexadecyltributylphosphonium bromide Decane/Water 1-Cyanooctane operachem.com
Bromoethane Ammonia - Ethanol (B145695) Ethylammonium bromide chemguide.co.uk
p-Nitrobenzyl bromide Potassium thiocyanate Crown Ether - p-Nitrobenzyl thiocyanate researchgate.net

This table presents examples of nucleophilic substitution reactions facilitated by phase-transfer catalysts, illustrating the types of transformations possible.

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. yonedalabs.comlibretexts.org While not a direct catalyst in the Suzuki-Miyaura catalytic cycle, quaternary ammonium salts like this compound can play a crucial role, particularly when used as ionic liquids or additives. researchgate.net

In some instances, quaternary ammonium salts can act as the solvent system, creating an ionic liquid environment that can enhance the catalytic activity of the palladium catalyst and facilitate catalyst recycling. researchgate.net Palladium nanoparticles dispersed in quaternary ammonium salts have shown excellent activity for Suzuki and Stille coupling reactions. researchgate.net

More recently, a novel application has emerged where aryltrimethylammonium salts themselves act as electrophilic coupling partners in Suzuki-Miyaura reactions, undergoing C-N bond cleavage. researchgate.netrsc.orgacs.org This demonstrates the expanding utility of quaternary ammonium structures in modern cross-coupling chemistry. While these examples often utilize trimethylammonium groups, the underlying principle of activating a C-N bond for cross-coupling is significant.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Quaternary Ammonium Salts

Electrophile Nucleophile Catalyst System Base Solvent Product Type Reference
Aryltrimethylammonium triflate Phenylboronic acid Ni(cod)₂ / IMes CsF Dioxane Biaryl acs.org
Benzyltrimethylammonium salt Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene (B28343) Diarylmethane rsc.org
N-Vinylpyridinium tetrafluoroborate (B81430) p-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ THF/H₂O Substituted alkene nih.gov
Aryl bromide Phenylboronic acid Pd nanoparticles - Quaternary ammonium salt (ionic liquid) Biaryl researchgate.net

This table showcases the diverse roles of quaternary ammonium salts in Suzuki-Miyaura cross-coupling, either as electrophiles or as part of the reaction medium.

Heck and Sonogashira Coupling Reactions

Quaternary ammonium salts, including this compound, are frequently employed in palladium-catalyzed cross-coupling reactions to enhance reaction rates and yields, particularly under biphasic or anhydrous conditions. Their primary role is to transfer an anionic reactant from an aqueous or solid phase to an organic phase where the catalyst and the electrophilic substrate are located.

In the Heck reaction , which couples an unsaturated halide with an alkene, the addition of a quaternary ammonium salt can significantly improve reaction efficiency. This is often referred to as the "Jeffery conditions" rsc.org. The ammonium salt can stabilize the palladium(0) catalyst and facilitate the reaction, even with less reactive aryl bromides and chlorides nih.govmdpi.com. While specific data for this compound is limited, studies on analogous compounds like tetrabutylammonium bromide (TBAB) illustrate this catalytic enhancement. For instance, in the Heck reaction of aryl chlorides, which are typically less reactive, the use of a palladium catalyst in molten TBAB as an ionic liquid medium has been shown to provide good to excellent yields of the corresponding cinnamic esters and stilbenes nih.gov.

The Sonogashira reaction , a cross-coupling of a terminal alkyne with an aryl or vinyl halide, also benefits from the presence of quaternary ammonium salts wikipedia.orgorganic-chemistry.org. These salts are particularly useful in copper-free Sonogashira reactions and in aqueous media wikipedia.org. They act as phase-transfer agents, enabling the use of a wider range of solvents and conditions. An environmentally friendly Sonogashira coupling for the synthesis of sulfonamide-based ynamides and arylynamines in water utilizes a quaternary ammonium salt as a surfactant to achieve robust reaction outcomes organic-chemistry.org.

Table 1: Representative Heck and Sonogashira Reactions Catalyzed by Quaternary Ammonium Salts
ReactionAryl HalideCoupling PartnerQuaternary Ammonium SaltCatalyst SystemSolventYield (%)Reference
Heck3-BromoindazoleStyreneTetrabutylammonium bromide (TBAB)Pd(OAc)₂ / PPh₃None (Ball-milling)92 nih.gov
Heck4-Chloroacetophenonen-Butyl acrylate (B77674)Tetrabutylammonium bromide (TBAB)Pd(OAc)₂ / LigandMolten TBAB95 nih.gov
SonogashiraIodobenzenePhenylacetyleneTetrabutylammonium acetate (B1210297) (TBAA)Dipyridylpalladium complexN-MethylpyrrolidinoneHigh wikipedia.org
SonogashiraAryl IodideTerminal AlkyneNot specifiedPd(PPh₃)₂Cl₂ / CuIWaterGood organic-chemistry.org

Other Metal-Catalyzed Coupling Reactions in Aqueous/Biphasic Systems

The utility of quaternary ammonium salts as phase-transfer catalysts extends to other important metal-catalyzed cross-coupling reactions conducted in aqueous or biphasic systems. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds.

In the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, quaternary ammonium salts can enhance the reaction rate and expand the substrate scope, particularly in aqueous media. For example, N-vinylpyridinium and -trialkylammonium tetrafluoroborate salts have been successfully used as electrophilic coupling partners in palladium(0)-catalyzed Suzuki reactions, yielding products in very good to excellent yields with a variety of boronic acids researchgate.net.

While less commonly reported, the principle of phase-transfer catalysis suggests that this compound could also be beneficial in other coupling reactions like the Stille coupling (organotin reagents) and Negishi coupling (organozinc reagents) when conducted under biphasic conditions. The ammonium salt would facilitate the transfer of the anionic organometallic species or the base from the aqueous to the organic phase, thereby promoting the transmetalation step in the catalytic cycle.

Table 2: Application of Quaternary Ammonium Salts in Other Coupling Reactions
ReactionElectrophileNucleophileQuaternary Ammonium SaltCatalyst SystemSolventYield (%)Reference
SuzukiN-Vinylpyridinium saltPhenylboronic acidTrialkylammonium tetrafluoroboratePd(PPh₃)₄Dioxane/Water95 researchgate.net
SuzukiAryltrimethylammonium triflatePhenylboronic acidNone (substrate is a QAS)IMes·Ni(0)Not specified95 researchgate.net

Other Catalytic Roles of this compound

Beyond metal-catalyzed cross-coupling reactions, quaternary ammonium ions can play significant roles in other catalytic domains, including organocatalysis and polymerization reactions.

Organocatalysis and Biotransformations Involving Related Quaternary Ammonium Ions

In the realm of organocatalysis , quaternary ammonium salts, particularly those derived from chiral sources like cinchona alkaloids, are widely used as phase-transfer catalysts for asymmetric synthesis mdpi.comnih.govnih.gov. These catalysts facilitate enantioselective alkylations, Michael additions, and Mannich reactions by forming a chiral ion pair with the anionic nucleophile, which then reacts in the organic phase mdpi.comnih.gov. While this compound itself is achiral and thus not suitable for asymmetric catalysis, its role as a phase-transfer catalyst is fundamental to this area. Simple quaternary ammonium salts can also act as co-catalysts in organocatalytic reactions, enhancing the efficiency of processes involving iminium activation of α,β-unsaturated aldehydes rsc.org.

The application of simple quaternary ammonium ions in biotransformations is less about direct catalysis and more related to their biological activity. Quaternary ammonium salts are known for their antimicrobial properties and their ability to interact with cell membranes wikipedia.org. In the context of enzymatic reactions, they could potentially influence reaction rates by altering the enzyme's microenvironment or by facilitating the transport of substrates or products across cell membranes in whole-cell biotransformations. However, specific examples of this compound acting as a catalyst in biotransformations are not well-documented in the literature.

Catalysis in Polymerization Reactions

This compound and related quaternary ammonium salts can function as catalysts or initiators in various polymerization reactions.

In Atom Transfer Radical Polymerization (ATRP) , a controlled radical polymerization technique, an initiator with a transferable halogen atom is crucial cmu.edu. While alkyl halides are common initiators, the principles of ATRP allow for a wide variety of initiating species libretexts.orgibm.com. Although not a conventional initiator, a quaternary ammonium salt could potentially play a role in initiating or mediating ATRP under specific conditions, for instance, in systems where the halide ion can be reversibly transferred.

Quaternary ammonium salts have been more explicitly used in Ring-Opening Polymerization (ROP) cmu.edu. They can act as catalysts for the ROP of cyclic monomers like lactones and epoxides cmu.edusigmaaldrich.com. For example, bifunctional thiourea-quaternary ammonium salt catalysts have been developed for the controlled ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters nih.gov. The quaternary ammonium moiety in these catalysts serves as a nucleophilic initiator, while the thiourea (B124793) group acts as a hydrogen-bond donor to activate the monomer. Simple quaternary ammonium salts can also catalyze the ring-opening of epoxides with acetic anhydride (B1165640) to form diacetate diesters in excellent yields.

Table 3: Quaternary Ammonium Salts in Polymerization Reactions
Polymerization TypeMonomer(s)Role of Quaternary Ammonium SaltCatalyst/Initiator SystemResultReference
ROPEpoxides and Cyclic AnhydridesBifunctional CatalystThiourea-Quaternary Ammonium SaltControlled Polyester Synthesis nih.gov
ROP1,2-Epoxydodecane / Acetic AnhydrideCatalystQuaternary Ammonium SaltHigh Yield of Diacetate Diester
ATRPMethyl Methacrylate (B99206)Component of Initiating SystemN-propyl-2-pyridylmethanimine (ligand for Cu(I)Br)Controlled Polymerization

Ethyltrimethylammonium Bromide As a Structure Directing Agent in Inorganic Materials Synthesis

Role in Zeolite Crystallization

The role of the ethyltrimethylammonium (B95326) cation as a structure-directing agent is noted in the synthesis of specific zeolitic materials. Organic SDAs are crucial in the synthesis of many zeolites, as they direct the assembly of inorganic precursors into specific crystalline frameworks. The size, shape, and charge distribution of the organic cation are key factors that determine the resulting zeolite structure.

Mechanisms of Structure Direction in Microporous Materials

The fundamental mechanism of structure direction by quaternary ammonium (B1175870) cations like ethyltrimethylammonium involves the organization of silicate or aluminosilicate precursor species around the organic molecule in the synthesis gel. These organic cations act as templates, around which the inorganic framework is built. The process is a complex interplay of electrostatic, van der Waals, and hydrogen bonding interactions between the SDA and the inorganic species. The organic molecules stabilize specific pore geometries and cage-like structures, which are then retained in the final crystalline material after the removal of the organic template through calcination. The low solubility of some tetramethylammonium salts in certain solvents can be increased by the presence of homologous alkyltrimethylammonium salts, such as ethyltrimethylammonium bromide, which suggests the incorporation of the less soluble salts into the structure of reversed micelles formed by the co-solutes dtic.mil.

Influence on Zeolite Framework Type and Pore Geometry

While extensive research has detailed the structure-directing capabilities of various tetraalkylammonium cations, specific data pinpointing the influence of this compound on a wide range of zeolite framework types is limited in publicly available literature. The resulting framework is highly dependent on the "fit" between the organic cation and the forming zeolite pores. The relatively small and compact nature of the ethyltrimethylammonium cation would theoretically favor the formation of zeolites with small to medium-sized pores. However, detailed studies comparable to those for more common SDAs like tetrapropylammonium (TPA) or cetyltrimethylammonium (CTA) are not as prevalent.

Effects on Crystal Size, Morphology, and Composition

The presence of an organic SDA like this compound can influence the kinetics of nucleation and crystal growth, thereby affecting the final crystal size and morphology of the zeolite. In some syntheses, related surfactants have been shown to act as crystal growth inhibitors, leading to the formation of aggregated nanocrystals nih.gov. This effect can be beneficial for creating hierarchical materials with both micropores and mesopores, which can improve accessibility to active sites and enhance catalytic performance. The specific impact of this compound on crystal habit and size distribution would depend on its concentration and the other synthesis parameters such as temperature, pH, and the nature of the inorganic precursors.

Synergy with Inorganic Co-Structure Directing Agents

The synthesis of zeolites often employs a combination of organic and inorganic structure-directing agents to achieve a specific outcome. Inorganic cations, such as alkali metal ions (e.g., Na⁺, K⁺), play a crucial role in balancing the charge of the aluminosilicate framework and can also influence the crystallization process and the final phase obtained mdpi.com.

Application in Mesoporous Material Synthesis

This compound has been explicitly used as a surfactant template in the synthesis of mesoporous silica materials. In this context, it functions similarly to the more common CTAB, though its shorter alkyl chain length can influence the resulting pore size. The synthesis process typically involves the self-assembly of the surfactant molecules into micelles in an aqueous solution. An inorganic silica precursor, such as tetraethyl orthosilicate (TEOS), is then added. The silica hydrolyzes and condenses around the surfactant micelles. Subsequent removal of the organic template by calcination or solvent extraction leaves behind a porous silica structure.

In one documented synthesis of mesoporous silica, this compound was used to create the templating micelles. The process involved dissolving the surfactant in deionized water, followed by the addition of a base and then the silica precursor, with the reaction proceeding at an elevated temperature to form the structured material acs.org. It has also been noted as a surfactant template for SBA-3, a type of mesoporous silica sci-hub.box. Furthermore, it has been mentioned as a component in mixed micelle systems for selective separation processes and as a surfactant for bridging metal and metal-organic framework (MOF) surfaces, facilitating the creation of core-shell nanocomposites whut.edu.cnresearchgate.net.

Material SynthesizedRole of this compoundPrecursors UsedReference
Mesoporous SilicaSurfactant template to form micellesTetraethyl orthosilicate (TEOS), Triethanolamine acs.org
Mesoporous Silica Nanoparticles (MSNs)Surfactant template (referred to as CTAB in source, but chemical name given as this compound)Tetraethyl orthosilicate (TEOS), Sodium hydroxide (B78521) mdpi.commdpi.com
Metal@ZIF-8 core-shell nanocompositesIonic surfactant to bridge metal and MOF surfacesZIF-8 precursors, metal nanocrystals whut.edu.cn
SBA-3Surfactant templateNot specified sci-hub.box

Computational and Theoretical Investigations of Ethyltrimethylammonium Bromide

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. quantumbiochemistry.org It is widely applied to predict the molecular and electronic properties of compounds like ethyltrimethylammonium (B95326) bromide.

DFT calculations are instrumental in determining the optimized geometric structure of ethyltrimethylammonium bromide, including precise bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule in its lowest energy state. Beyond the physical structure, DFT is used to explore the electronic properties that govern the compound's reactivity and interactions. nih.gov

Key electronic properties and molecular descriptors that can be calculated using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding intermolecular interactions.

Electrostatic Potential (ESP): ESP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

PropertySignificance in DFT Analysis
Optimized GeometryProvides the most stable 3D structure (bond lengths, angles).
HOMO-LUMO Energy GapIndicates chemical stability and reactivity. nih.gov
Mulliken/NPA Atomic ChargesDescribes the charge distribution on individual atoms. nih.gov
Electrostatic Potential (ESP)Predicts sites for molecular interactions and reactions. nih.gov
Global Reactivity DescriptorsQuantifies overall chemical hardness, softness, and electrophilicity. nih.gov

DFT is employed to investigate the non-covalent interactions between the ethyltrimethylammonium cation, its bromide counterion, and surrounding solvent molecules. These calculations can quantify the strength and nature of these interactions. For instance, in studies of similar quaternary ammonium (B1175870) compounds, DFT has been used to explore the hydrogen bonding between the cation and hydrogen bond donor (HBD) solvents. nih.gov

Computational methods such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are applied to characterize these interactions. nih.govnih.gov

AIM analysis identifies the bond critical points and quantifies the electron density at these points to characterize the nature of an interaction (e.g., covalent vs. hydrogen bond). nih.gov

NBO analysis reveals charge transfer between donor and acceptor orbitals, providing insight into the strength of interactions like hydrogen bonds. nih.govnih.gov

Studies on related complexes show that binding energies can change significantly when moving from the gas phase to a solvent environment, with polar solvents often weakening the interaction compared to non-polar solvents or the gas phase. nih.gov For this compound, DFT would be used to model the hydrogen bonds between water molecules and the bromide anion, as well as weaker interactions with the cation.

Interaction TypeComputational MethodKey Insights
Ion Pairing (Cation-Anion)Binding Energy CalculationQuantifies the strength of the association between ethyltrimethylammonium and bromide.
Hydrogen Bonding (Ion-Solvent)AIM, NBO AnalysisCharacterizes the nature and strength of H-bonds with solvent molecules. nih.govnih.gov
Solvent EffectsImplicit/Explicit Solvent ModelsEvaluates how different solvent environments (polar, non-polar) affect structure and interactions. nih.gov

DFT calculations are a cornerstone for mapping out potential reaction pathways and determining their feasibility. By calculating the energies of reactants, transition states (TS), intermediates, and products, a complete energy profile for a proposed reaction can be constructed. researchgate.net The difference in energy between the reactants and the highest-energy transition state is the activation energy or energetic barrier (ΔG‡), which is a key determinant of the reaction rate. researchgate.net

For a hypothetical reaction involving this compound, DFT would be used to:

Identify the geometric structures of all stationary points along the reaction coordinate.

Calculate the Gibbs free energy (ΔG) and enthalpy (ΔH) for each step to determine if the reaction is spontaneous and thermodynamically favorable. researchgate.net

Determine the energetic barrier (ΔG‡) for each elementary step to understand the reaction kinetics. researchgate.net

Reaction Coordinate PointDFT-Calculated ParameterInterpretation
Reactant Complex (RC)Gibbs Free Energy (G_RC)Starting energy of the system.
Transition State (TS)Gibbs Free Energy (G_TS)Highest energy point, determines the kinetic barrier. researchgate.net
Product (P)Gibbs Free Energy (G_P)Final energy of the system.
Energetic Barrier (ΔG‡)G_TS - G_RCThe energy required to initiate the reaction; controls reaction rate. researchgate.net
Reaction Energy (ΔG)G_P - G_RCDetermines if the reaction is spontaneous (negative ΔG) or non-spontaneous. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD can model the dynamic evolution of this compound in various environments.

MD simulations are particularly powerful for studying the collective behavior of molecules in the condensed phase. For surfactants like quaternary ammonium salts, simulations can reveal how individual molecules self-assemble into larger structures and behave at interfaces. While specific studies on this compound are limited, extensive research on analogues like cetyltrimethylammonium bromide (CTAB) and decyltrimethylammonium (B84703) bromide (DeTAB) provides a clear picture of the expected behavior.

Behavior in Solution: In aqueous solutions, these molecules can spontaneously form aggregates such as micelles. researchgate.netnih.gov MD simulations show that micelles are typically spheroidal, with a hydrophobic core formed by the alkyl tails and a hydrophilic corona of the quaternary ammonium headgroups. nih.gov The bromide counterions form a Stern layer around the headgroups, and water molecules are observed to penetrate the micelle structure. nih.gov

Behavior at Interfaces: At an air/water interface, MD simulations of CTAB show the formation of a distinct monolayer. researchgate.net The structure and thickness of this layer can be analyzed using radial distribution functions (RDFs) between the headgroups, water, and bromide ions. researchgate.net The orientation of the alkyl chains relative to the interface can also be determined. researchgate.net Simulations of CTAB on a gold surface have shown the formation of adjacent cylindrical micelle structures. researchgate.net

SystemObserved Phenomenon (from Analogues)Key Structural/Dynamic Insight
Aqueous SolutionMicelle Formation (CTAB, DeTAB)Spheroidal aggregates with a hydrophobic core and hydrophilic corona. researchgate.netnih.gov
Air/Water InterfaceMonolayer Formation (CTAB)Analysis of layer thickness and molecular orientation via RDFs. researchgate.net
Solid/Liquid InterfaceAdsorption on Surfaces (CTAB on Gold)Formation of ordered, adsorbed micellar structures. researchgate.net
Protic Ionic Liquid InterfaceInterfacial Structuring (EAN)Formation of sandwich-like layers with distinct cation and anion regions. rsc.org

MD simulations are used to calculate transport properties, such as the diffusion coefficient, which describes the rate at which particles move through a medium. The diffusion coefficient (D) is typically calculated from the mean square displacement (MSD) of the particles over time. researchgate.netd-nb.info

Studies on related dodecyltrimethylammonium (B156365) bromide (DTAB) solutions have used MD simulations to compute the self-diffusion coefficients of the monomer, the micelle, and the counterion. nih.gov These studies have shown that accurately reproducing experimental results requires the inclusion of hydrodynamic interactions in the simulation model. nih.gov The diffusion of water molecules can also be studied; at a surfactant monolayer interface, the diffusion coefficient of water near the headgroups is smaller than in the bulk, indicating restricted movement due to electrostatic and hydrogen-bonding interactions. researchgate.net The diffusion coefficients of blowing agents in polymers have also been calculated using MD simulations, showing an expected increase with temperature. d-nb.info

MoleculeSystemDiffusion Coefficient (D) (x 10⁻⁵ cm²/s)Note
Acetonein Polypropylene @ 433 K4.15Data from an MD simulation study on blowing agents. d-nb.info
2-Propanolin Polypropylene @ 433 K3.50Data from an MD simulation study on blowing agents. d-nb.info
Ethyl Acetate (B1210297)in Polypropylene @ 433 K2.84Data from an MD simulation study on blowing agents. d-nb.info
Tetrabutylammonium (B224687) CationAqueous Solution~0.3-0.4Derived from quasi-elastic neutron scattering and consistent with simulations. arxiv.org

Modeling of Supramolecular Assembly Processes

Computational modeling has become an indispensable tool for understanding the complex processes of supramolecular assembly, offering insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov In the case of this compound, while direct and extensive modeling studies are not widely published, significant understanding can be gleaned from computational investigations of analogous quaternary ammonium salts. These studies provide a framework for predicting and analyzing the self-assembly behavior of this compound in various environments.

Molecular dynamics (MD) simulations, in particular, have proven to be a powerful technique for observing the spontaneous formation of supramolecular structures from individual molecules. nih.gov For similar short-chain and long-chain alkyltrimethylammonium bromide surfactants, MD simulations have successfully modeled the entire process of micelle formation. nih.gov These simulations typically reveal a multi-stage process that begins with the rapid aggregation of monomers into small, disordered clusters. This is followed by a "ripening" phase, where larger aggregates grow at the expense of smaller ones through monomer exchange. The final and slowest stage often involves the collision and potential fusion of larger micelles to reach an equilibrium state. nih.gov

These computational models allow for the detailed analysis of the structure and dynamics of the resulting aggregates. For instance, simulations of related compounds like decyltrimethylammonium bromide have shown the formation of spheroidal micelles. nih.gov These micelles are characterized by a hydrophobic core, composed of the alkyl chains, which is shielded from the aqueous solvent by a hydrophilic corona of the quaternary ammonium headgroups. nih.gov The bromide counterions are typically found in a Stern layer, closely associated with the positively charged headgroups, and the surrounding water molecules play a crucial role in solvating these ions and the micellar surface. nih.gov

The insights gained from such simulations can be used to predict key parameters for the supramolecular assembly of this compound, such as the critical micelle concentration (CMC), average aggregation number, and the area per headgroup at the micelle surface. While the shorter ethyl group in this compound would result in different aggregation properties compared to its longer-chain counterparts, the fundamental principles of hydrophobic and electrostatic interactions driving the assembly process remain the same.

Table 1: Key Parameters in the Modeled Supramolecular Assembly of Alkyltrimethylammonium Bromides

ParameterDescriptionSignificance in ModelingAnalogous Finding
Critical Micelle Concentration (CMC) The concentration of surfactant above which micelles spontaneously form.A key thermodynamic parameter that can be estimated from simulations by observing the onset of aggregation.Simulations of related compounds show reasonable agreement with experimental CMC values. nih.gov
Aggregation Number The average number of surfactant molecules in a micelle.Directly obtainable from simulations by counting the number of monomers in stable aggregates.Varies significantly with the length of the alkyl chain.
Area per Headgroup The average area occupied by a surfactant headgroup at the micelle-solvent interface.Provides insight into the packing and geometry of the surfactant molecules within the micelle.Influences the overall shape and stability of the micelle.
Degree of Counterion Binding The fraction of counterions that are closely associated with the micelle surface.Determined in simulations by analyzing the radial distribution of counterions around the micelle.Crucial for understanding the electrostatic stabilization of the aggregate. nih.gov

Theoretical Approaches to Chemical Stability and Degradation

Theoretical and computational chemistry offer powerful methodologies for investigating the intrinsic stability of molecules and elucidating potential degradation pathways. umd.edu For this compound, quantum chemical calculations can provide fundamental insights into its molecular structure, bond energies, and reactivity, which are key determinants of its chemical stability.

One of the primary theoretical approaches involves the use of quantum mechanics, particularly density functional theory (DFT), to model the electronic structure of the molecule. These calculations can determine the optimized molecular geometry and the energies of the molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter. A large HOMO-LUMO gap generally indicates high kinetic stability, as it suggests that a significant amount of energy is required to excite an electron to a higher energy state, which is often a prerequisite for chemical reactions.

Theoretical studies can also be employed to investigate potential degradation mechanisms. For quaternary ammonium compounds, a common degradation pathway is the Hofmann elimination reaction, which is a type of beta-elimination. In the case of this compound, this would involve the abstraction of a proton from the beta-carbon of the ethyl group by a base, leading to the formation of ethene, trimethylamine (B31210), and hydrobromic acid.

Computational methods can model the entire reaction pathway for such degradation processes. This involves locating the transition state structure and calculating the activation energy barrier. A high activation energy would imply that the reaction is slow under a given set of conditions, indicating greater stability. For instance, studies on the E2 elimination reaction of similar compounds, like 2-bromopropane, utilize computational tools to build molecular models of the reactants, the hydroxide (B78521) ion (acting as a base), and the resulting products, and to calculate the energetics of the reaction. sciepub.com

Furthermore, the stability of the C-N and C-Br bonds can be assessed through bond dissociation energy (BDE) calculations. These calculations provide a quantitative measure of the energy required to break a specific bond homolytically. A higher BDE suggests a stronger and more stable bond, making it less susceptible to cleavage.

Table 2: Theoretical Approaches to Assessing Chemical Stability and Degradation

Theoretical MethodInvestigated PropertyRelevance to this compound Stability
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gapA larger HOMO-LUMO gap suggests higher kinetic stability and lower reactivity.
Transition State Theory Reaction pathways and activation energiesCan be used to model potential degradation mechanisms like the Hofmann elimination and determine their energetic feasibility.
Bond Dissociation Energy (BDE) Calculations Strength of chemical bondsQuantifies the stability of the C-N and C-Br bonds, indicating their susceptibility to cleavage.
Ab initio methods (e.g., MP2, CCSD(T)) Equilibrium geometries and stabilityProvides high-accuracy calculations for the structure and relative energies of isomers, offering insights into thermodynamic stability. rsc.org

Electrochemical Properties and Applications of Ethyltrimethylammonium Bromide

Electrochemical Behavior and Redox Processes

Quaternary ammonium (B1175870) salts, such as ethyltrimethylammonium (B95326) bromide, exhibit distinct electrochemical behaviors that are primarily influenced by their structure and interaction with electrode surfaces. These salts are generally considered electrochemically stable, making them suitable for a wide range of electrochemical applications. Their behavior under one-electron reduction can fall into three main categories: fragmentation, ring-opening (if the nitrogen is part of a ring structure), or minor structural changes for systems with multiple bonds. semanticscholar.orgjove.com Tetraalkylammonium ions, like ethyltrimethylammonium, typically fragment into a tertiary amine and an alkyl radical upon reduction. semanticscholar.orgjove.comresearchgate.net

Influence on Electrode-Solution Interface

The presence of ethyltrimethylammonium bromide in an electrolyte solution can significantly influence the structure and properties of the electrode-solution interface. As a quaternary ammonium salt, it can adsorb onto the electrode surface. This adsorption is influenced by factors such as the electrode potential and the composition of the electrolyte.

The adsorption of analogous quaternary ammonium compounds, like cetyltrimethylammonium bromide (CTAB), has been shown to alter the morphology of electrodeposited materials. researchgate.netresearchgate.net For instance, the addition of CTAB can change the morphology of tin deposits, which is attributed to the adsorption of the cetyltrimethylammonium cation (CTA+) onto the cathode surface. researchgate.net This adsorption can inhibit the electrochemical migration of metal ions. researchgate.net While this compound has shorter alkyl chains than CTAB, a similar, albeit potentially weaker, adsorption behavior is expected, which can modify the double-layer structure at the interface and affect the kinetics of electrode reactions.

Research on various carbon electrodes has also highlighted that the adsorption of solution components is a key factor in characterizing the electrode surface and its electrochemical performance. taylorfrancis.com

Electron Transfer Kinetics in Modified Electrode Systems

The modification of electrode surfaces with quaternary ammonium salts can have a pronounced effect on electron transfer kinetics. The adsorption of these compounds can either facilitate or inhibit electron transfer depending on the specific redox system and the nature of the electrode material.

Studies involving cetyltrimethylammonium bromide (CTAB) have demonstrated that its presence can enhance electrochemical performance. In one instance, a CTAB-modified iron(III) hexacyanoferrate film electrode exhibited an increased surface electron transfer rate constant (k_s). researchgate.netresearchgate.net Similarly, tungsten oxide thin films prepared with CTAB showed significantly enhanced reaction kinetics for Li+ ions, which was attributed to increased porosity and a higher electroactive surface area. rsc.org These findings suggest that the modification of electrode systems with this compound could similarly influence electron transfer processes. The underlying principle often involves the surfactant altering the surface morphology and creating a more favorable environment for the redox reaction to occur. researchgate.netrsc.org The study of electron transfer rates on carbon electrodes is a significant area of research, with surface structure and modification playing a crucial role. taylorfrancis.com

Electrochemical Sensing Platforms

The unique properties of quaternary ammonium salts make them valuable components in the development of electrochemical sensing platforms. Their ability to modify electrode surfaces and interact with specific analytes can be harnessed to create sensitive and selective sensors.

Development of Sensors Utilizing Quaternary Ammonium Salts (e.g., Nitrite (B80452) Detection)

Electrochemical sensors for the detection of various ions, such as nitrite, have been developed using modified electrodes. While specific examples utilizing this compound are not prevalent in the provided search results, the broader class of quaternary ammonium salts and related nitrogen-containing polymers are employed in sensor fabrication. researchgate.netnih.gov For example, novel sensors for nitrite detection have been created using hybrid materials composed of conducting polymers and functionalized multi-walled carbon nanotubes. nih.gov The principle often involves the modification of an electrode to enhance its catalytic activity towards the oxidation or reduction of the target analyte. The presence of quaternary ammonium groups can contribute to this enhancement by altering the surface charge and facilitating the interaction between the electrode and the analyte.

Electrocatalytic Enhancement by this compound Analogs

Analogs of this compound and other quaternary ammonium compounds have been shown to act as promoters or enhancers in electrocatalytic reactions. The quaternary ammonium groups can create a specific microenvironment at the electrode surface, such as a high-pH region, which can boost the activity of certain reactions like the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in anion exchange membrane water electrolysis. mdpi.com

In other applications, quaternary ammonium salts have been used as promoters in multiphase hydrodechlorination reactions over Raney nickel catalysts, increasing the reaction rate by over two orders of magnitude. core.ac.uk The promoting effect is linked to the interplay between the hydrophilic and lipophilic properties of the salt, which influences its adsorption on the catalyst surface and the access of the organic substrate to the catalyst. core.ac.uk This suggests that this compound could also exhibit electrocatalytic enhancement properties in relevant systems.

Role in Electrolyte Systems

This compound and similar quaternary ammonium salts play a significant role in various electrolyte systems, particularly in energy storage devices like batteries. Their electrochemical stability and ability to interact with other electrolyte components make them valuable additives. researchgate.net

In zinc-bromine batteries, for instance, this compound has been used as a complexing agent. google.com It can be mixed with other quaternary ammonium bromides to form liquid oils that complex with bromine. google.com This complexation is crucial for improving the coulombic efficiency of the battery by controlling the concentration of dissolved bromine in the electrolyte. google.com The stability of these complexing agents within the chemical and electrochemical environment of the battery is a key advantage. google.com

The conductance of this compound in aqueous solutions has also been studied, providing fundamental data on its behavior as an electrolyte. acs.orgresearchgate.net The table below presents some data on the single-ion conductivity of the ethyltrimethylammonium ion.

IonSolventTemperature (°C)Limiting Molar Conductivity (Λ_0) (S·cm²/mol)
EthyltrimethylammoniumWater25Data not available in search results

Degradation Pathways and Environmental Stability of Ethyltrimethylammonium Bromide

Thermal Degradation Mechanisms

The thermal decomposition of quaternary ammonium (B1175870) salts like Ethyltrimethylammonium (B95326) bromide proceeds through competitive reaction pathways. The predominant mechanisms are Hofmann elimination and nucleophilic substitution (SN2), with the prevalence of each being influenced by factors such as temperature and the presence of water.

One of the primary thermal degradation routes for Ethyltrimethylammonium bromide is the Hofmann elimination, an E2 (elimination, bimolecular) reaction. This pathway is contingent on the presence of at least one hydrogen atom on the carbon atom beta (β) to the positively charged nitrogen atom. In the structure of this compound, the ethyl group possesses three such β-hydrogens, making it susceptible to this reaction.

The process is initiated by heat, typically in the range of 100-200 °C, and involves the abstraction of a β-hydrogen by a base (in this case, the bromide anion or hydroxide (B78521) if present), leading to the formation of an alkene, a tertiary amine, and water. libretexts.orglibretexts.org The bulky nature of the trimethylammonium leaving group sterically hinders the abstraction of more substituted protons, favoring the formation of the least substituted alkene, a principle known as the Hofmann Rule. libretexts.orgwikipedia.orgallen.in For this compound, the Hofmann elimination yields ethene and trimethylamine (B31210).

Reaction: (CH₃)₃N⁺CH₂CH₃ + Br⁻ → CH₂=CH₂ + (CH₃)₃N + HBr

The susceptibility of the β-hydrogens on the ethyl group is a critical factor enabling this degradation pathway. The methyl groups lack β-hydrogens and therefore cannot participate in this specific elimination reaction.

Concurrently with Hofmann elimination, this compound can also degrade via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step reaction, a nucleophile attacks an electrophilic carbon atom, simultaneously displacing the leaving group. chemistrysteps.comwikipedia.org In the context of molten or concentrated this compound, the bromide ion (Br⁻) can act as the nucleophile, attacking one of the alkyl groups attached to the nitrogen atom.

The SN2 attack can target either the carbon of a methyl group or the α-carbon of the ethyl group.

Attack on a methyl group: The bromide ion attacks a methyl group, leading to the formation of methyl bromide and ethyldimethylamine.

Attack on the ethyl group: The bromide ion attacks the α-carbon of the ethyl group, resulting in the formation of ethyl bromide and trimethylamine.

Studies on similar ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) bromide, have shown that thermal decomposition occurs through an SN2-type mechanism, yielding alkyl halides. nih.gov The SN2 pathway is a significant contributor to the degradation of quaternary ammonium salts, especially under anhydrous conditions where the Hofmann elimination (which is often facilitated by a hydroxide base) may be less favorable. organic-chemistry.org The rate of SN2 reactions is sensitive to steric hindrance; therefore, the attack is generally more favorable on the less sterically hindered methyl groups compared to the ethyl group. youtube.com

Degradation Pathway Attacking Species Target Group Products
Hofmann EliminationBase (e.g., Br⁻)β-Hydrogen on Ethyl GroupEthene, Trimethylamine, HBr
SN2 SubstitutionNucleophile (Br⁻)Methyl Group CarbonMethyl Bromide, Ethyldimethylamine
SN2 SubstitutionNucleophile (Br⁻)Ethyl Group CarbonEthyl Bromide, Trimethylamine

The kinetics of this compound degradation are strongly influenced by temperature and the presence of water.

Temperature: Both Hofmann elimination and SN2 reactions are accelerated at higher temperatures. Thermal energy is required to overcome the activation energy barriers for C-H bond cleavage (in elimination) and C-N bond cleavage (in substitution). libretexts.org For many quaternary ammonium compounds, significant degradation is observed at temperatures exceeding 100-200°C. libretexts.org High temperatures can also lead to the decomposition of the quaternary amine structure itself. cnrs.fr

Supramolecular Assembly and Self Organization Phenomena Involving Ethyltrimethylammonium Bromide

Micellar Formation and Critical Micelle Concentration (CMC)

The formation of micelles is a hallmark of amphiphilic molecules, which possess distinct hydrophilic (water-loving) and hydrophobic (water-fearing) parts. In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical or cylindrical aggregates with their hydrophobic tails shielded from the water by a shell of hydrophilic heads. sci-hub.se

For the homologous series of alkyltrimethylammonium bromides (CnTAB), the tendency to form micelles is strongly dependent on the length of the alkyl chain (n). A longer alkyl chain results in greater hydrophobicity, leading to a lower CMC value, as less surfactant is needed to drive the aggregation process. This relationship is a well-established principle in surfactant science. nih.govdntb.gov.ua The CMC is typically determined by observing an abrupt change in a physicochemical property of the solution, such as specific conductivity or surface tension, as the surfactant concentration is increased. ache.org.rs

Ethyltrimethylammonium (B95326) bromide possesses a very short ethyl group (n=2). This short alkyl chain does not provide sufficient hydrophobic character to drive the formation of stable micelles in aqueous solution under standard conditions. Its high water solubility and the weak hydrophobic driving force prevent the self-assembly characteristic of its long-chain counterparts like dodecyltrimethylammonium (B156365) bromide (n=12) or cetyltrimethylammonium bromide (n=16). Therefore, a classical CMC value is not typically reported for ethyltrimethylammonium bromide, as it does not exhibit the sharp transition from monomers to micelles.

The influence of alkyl chain length on the CMC for the alkyltrimethylammonium bromide series is illustrated in the table below.

Alkyl ChainCompound NameNumber of Carbon Atoms (n)Critical Micelle Concentration (CMC) in water (mM)
OctylOctyltrimethylammonium bromide8~130
DecylDecyltrimethylammonium (B84703) bromide10~65
DodecylDodecyltrimethylammonium bromide12~15-20
TetradecylTetradecyltrimethylammonium bromide14~3.5-4.5
HexadecylCetyltrimethylammonium bromide (CTAB)16~0.9-1.0

Note: CMC values are approximate and can vary with temperature and measurement technique. researchgate.net

Interactions in Complex Supramolecular Architectures

In more complex supramolecular systems, this compound can serve as a guest ion or a structure-directing agent. While it may not be the primary component forming the main assembly, its presence can be crucial for templating a specific structure or stabilizing it through electrostatic interactions.

For example, in the synthesis of porous materials like zeolites or mesoporous silicas, quaternary ammonium (B1175870) ions often act as structure-directing agents (SDAs). The size and shape of the cation can direct the formation of pores and channels of a specific dimension within the inorganic framework. Short-chain quaternary ammonium compounds are being investigated for such roles.

Furthermore, in systems involving large, anionic host molecules or polymers, the ethyltrimethylammonium cation can act as a counterion. It can influence the conformation of the polymer in solution or mediate the interaction between different anionic sites. nih.gov The binding of these small cations can neutralize charge, reduce electrostatic repulsion, and allow larger building blocks to assemble into complex, ordered architectures held together by a combination of forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. nih.gov

Polymer Science Applications of Ethyltrimethylammonium Bromide and Its Derivatives

Monomer Synthesis and Polymerization

The polymerization of monomers containing the ethyltrimethylammonium (B95326) bromide group is a key step in the creation of functional polymeric materials. Both conventional free radical polymerization and controlled/living radical polymerization techniques have been employed to synthesize polymers with tailored architectures and properties. The monomer of interest is typically a vinyl derivative, such as (2-acryloyloxyethyl)trimethylammonium chloride (AETMAC) or its methacrylate (B99206) counterpart, which can be readily polymerized.

Free radical polymerization is a widely used method for the synthesis of polymers from vinyl monomers, including those containing the acryloyloxyethyltrimethylammonium moiety. This technique allows for the production of high molecular weight polymers through a chain reaction mechanism involving initiation, propagation, and termination steps.

Hydrogels based on poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) (poly(ClAETA)) have been synthesized via free-radical polymerization. In a typical synthesis, the monomer is dissolved in deionized water, and the polymerization is carried out in an inert atmosphere at elevated temperatures, for instance, at 70°C for 2.5 hours. nih.gov The resulting polymer network can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR), which confirms the formation of the polymer by the disappearance of the vinyl group's characteristic signals. mdpi.com

Furthermore, star-shaped copolymers of acrylamide (B121943) and [2-(acryloyloxy)ethyl] trimethylammonium chloride have been prepared using inverse microemulsion polymerization. This method allows for the synthesis of nano-sized, quasi-spherical polymer particles. The structure and composition of these star polymers can be confirmed using techniques such as nuclear magnetic resonance (NMR), FTIR, and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. researchgate.net

The table below summarizes representative conditions for the free radical polymerization of acryloyloxyethyltrimethylammonium monomers.

Monomer SystemPolymerization TechniqueInitiator/ConditionsResulting Polymer ArchitectureReference
[2-(acryloyloxy)ethyl] trimethylammonium chloride (ClAETA)Free-radical polymerizationThermal initiation at 70°CCrosslinked hydrogel nih.gov
Acrylamide and [2-(acryloyloxy)ethyl] trimethylammonium chlorideInverse microemulsion polymerizationNot specifiedStar-shaped copolymer researchgate.net

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to acryloyloxyethyltrimethylammonium monomers and their analogues.

ATRP has been employed for the synthesis of well-defined cationic polymers and polymer brushes from 2-(methacryloxy)ethyltrimethylammonium chloride (MTAC), a methacrylate analogue. The polymerization can be carried out in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at 60°C. The addition of a small amount of a co-solvent such as isopropyl alcohol can improve the control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.19). researchgate.net Furthermore, an oxygen-resistant, enzymatically assisted ATRP has been used to synthesize star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]s with a cyclodextrin (B1172386) core, resulting in well-defined polymers with low dispersity (Đ = 1.06–1.12). nih.gov

RAFT polymerization has been utilized to prepare temperature and pH-responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl) and 2-(diethylamino)ethyl acrylate (B77674) (DEAEA). A key finding in these copolymerizations is the lack of compositional drift over a wide range of feed compositions, indicating that the reactivity ratios of the two monomers are close to one. This allows for the synthesis of copolymers with a highly homogeneous composition and microstructure. rsc.org

The following table presents a summary of research findings on the controlled radical polymerization of acryloyloxyethyltrimethylammonium monomers.

MonomerPolymerization TechniqueKey FindingsMolecular Weight Distribution (Đ)Reference
2-(methacryloxy)ethyltrimethylammonium chloride (MTAC)ATRP in TFE/isopropyl alcoholControlled molecular weight, syndiotactic-rich configurations.< 1.19 researchgate.net
2-(methacryloyloxy)ethyl trimethylammonium chloride (PMETA)Enzymatically assisted ATRPSynthesis of 8-arm star-shaped polymers in the presence of air.1.06–1.12 nih.gov
[2-(acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl) and 2-(diethylamino)ethyl acrylate (DEAEA)RAFT polymerizationCopolymers with no compositional drift and homogeneous microstructure.Not specified rsc.org

Poly(ionic liquid)s (PILs) Derived from Ethyltrimethylammonium Bromide Precursors

Poly(ionic liquid)s (PILs) are a subclass of polyelectrolytes that have an ionic liquid species in each repeating unit. These materials combine the unique properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability of polymers. Monomers derived from this compound are valuable precursors for the synthesis of PILs.

The synthesis of PILs from this compound precursors typically involves the polymerization of a vinyl-functionalized ionic liquid monomer. The resulting polymer's structure is characterized by a polymer backbone with pendant side chains containing the quaternary ammonium (B1175870) cation and an associated anion.

The free-radical polymerization of ionic liquids based on the [2-(methacryloyloxy)ethyl]trimethylammonium cation with various hydrophobic anions has been demonstrated. The resulting PILs exhibit distinct thermal properties and surface characteristics depending on the nature of the counter-anion. rsc.org The structural integrity of these polymers can be confirmed by spectroscopic methods. For instance, in the synthesis of hydrogels from poly([2-(acryloyloxy)ethyl] trimethylammonium chloride), FTIR analysis shows the disappearance of the carbon-carbon double bond signal of the monomer, confirming the formation of the polymer backbone. mdpi.com Star-shaped PILs have also been synthesized using a cyclodextrin-based initiator via enzymatically assisted ATRP, leading to a well-defined eight-arm architecture. nih.gov

PILs derived from this compound precursors have shown significant potential in green chemistry and materials science due to their unique combination of properties.

In the realm of green chemistry, the development of well-defined star-shaped polymers through oxygen-resistant enzymatically assisted ATRP represents a move towards more sustainable synthetic methods. nih.gov Furthermore, hydrogels synthesized from poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) have been effectively used for the removal of anionic dyes like methyl orange from water. mdpi.comnih.govgotriple.eu These bio-based hydrogels can be reinforced with nanofibrillated cellulose (B213188) to enhance their dye removal efficiency, reaching up to 96%. mdpi.com The maximum adsorption capacity for methyl orange was found to be as high as 1379.0 mg per gram of hydrogel. mdpi.comnih.govgotriple.eu

In materials science, these PILs are utilized to create surfaces with tunable properties. For instance, thin hydrophilic films of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] have been created with water contact angles below 50°, and their surface wettability can be modified by altering the polymer's topology. nih.gov The hydrophobic properties of PILs can also be tailored by changing the counter-anion. PILs with anions like nonafluoro-1-butanesulfonate and dodecylbenzenesulfonate exhibit significant hydrophobicity with advancing contact angles in the range of 113–118°. rsc.org

Functional Polymeric Materials

The incorporation of the this compound moiety into polymer structures leads to a variety of functional materials with diverse applications.

One significant application is in the development of hydrogels for environmental remediation. Hydrogels made from poly([2-(acryloyloxy)ethyl] trimethylammonium chloride), often in combination with nanocellulose, have demonstrated high efficiency in adsorbing anionic dyes from wastewater. mdpi.comnih.govgotriple.eu These materials are promising for water treatment applications due to their high adsorption capacity and the potential for reuse.

Another important area is the creation of antimicrobial materials. Polymers containing quaternary ammonium compounds, such as poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride), have been shown to exhibit bactericidal and fungicidal activities against a range of microorganisms, including E. coli, S. aureus, and C. albicans. mdpi.com These materials can be used in various forms, including as coatings and in the fabrication of antibacterial films for applications like food packaging. nih.gov

In the biomedical field, these polymers are explored for drug delivery systems. For example, a polymerizable choline-based ionic liquid, [2-(methacryloyloxy)ethyl]-trimethylammonium, has been functionalized with pharmaceutical anions to create ionic graft polymer conjugates for co-delivery of drugs. nih.gov Additionally, star-shaped polymers of poly(acrylamide-co-[2-(acryloyloxy)ethyl] trimethylammonium chloride) have been synthesized as nano-sized particles that could be useful for the controlled transport and release of biologically active drugs. researchgate.net

Furthermore, polymers derived from these monomers are used as coatings in separation science. Poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) has been used as a semi-permanent coating for capillary electrophoresis, which helps in reducing analyte adsorption and improving separation performance. nih.gov

The table below provides a summary of the functional applications of polymers derived from this compound.

Application AreaSpecific UsePolymer SystemKey FindingReference
Environmental RemediationRemoval of anionic dyes from waterHydrogels of poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) and nanocelluloseHigh adsorption capacity for methyl orange (1379.0 mg/g). mdpi.comnih.govgotriple.eu
Antimicrobial MaterialsBactericidal and fungicidal applicationsPoly([2-(methacryloyloxy)ethyl]trimethylammonium chloride)Effective against a broad spectrum of bacteria and fungi. mdpi.com
Food PackagingAntibacterial barrier films[2-(Methacryloyloxy) ethyl] trimethylammonium chloride functionalized reduced graphene oxide/poly(ethylene-co-vinyl alcohol)Improved mechanical strength and moisture/oxygen barrier properties with antibacterial activity. nih.gov
BiomedicalDrug deliveryIonic graft copolymers of [2-(methacryloyloxy)ethyl]-trimethylammonium with pharmaceutical anionsPotential for co-delivery of drugs with low cytotoxicity. nih.gov
Separation ScienceCapillary coatingsPoly([2-(acryloyloxy)ethyl]trimethylammonium chloride)Reduces analyte adsorption and improves separation in capillary electrophoresis. nih.gov

Polyelectrolyte Brushes and Their Structural Response to Ionic Strength

When polyelectrolyte brushes are in an aqueous solution with low ionic strength, they exhibit a highly swollen or stretched conformation. This swelling is primarily driven by two factors: the osmotic pressure exerted by counterions condensed within the brush and the electrostatic repulsion between the charged monomer units along the polymer chains. acs.orgnih.gov In the case of strong polyelectrolytes, such as those derived from this compound, the polymer chains are fully charged regardless of the pH, leading to significant chain stretching and a large brush height. acs.org

The introduction of salt and the subsequent increase in ionic strength have a profound effect on the structure of the polyelectrolyte brush. The added salt ions screen the electrostatic interactions between the charged segments of the polymer chains. acs.orgnih.gov This screening effect reduces the intramolecular repulsion, causing the polymer chains to adopt a more coiled conformation. nih.gov Furthermore, the increased concentration of ions in the bulk solution reduces the osmotic pressure difference between the inside and outside of the brush. nih.gov Both of these effects lead to a collapse or contraction of the polyelectrolyte brush, significantly decreasing its thickness. dtu.dkescholarship.org

The relationship between brush thickness and ionic strength is not always a simple linear one. Theoretical models and experimental observations have identified different regimes of brush behavior as ionic strength increases:

Osmotic Brush Regime: At low ionic strength, the brush height is primarily determined by the osmotic pressure of the counterions.

Salted Brush Regime: As salt concentration increases, the osmotic pressure from the added salt begins to dominate, leading to a decrease in brush height. The thickness in this regime is often predicted to scale with ionic strength to the power of -1/3. nih.govescholarship.org

Quasineutral Brush Regime: At very high ionic strengths, electrostatic interactions are almost completely screened. The brush behavior resembles that of a neutral polymer brush in a good solvent, and its thickness becomes largely independent of the ionic strength. dtu.dk

The precise response of a polyelectrolyte brush to ionic strength is a complex interplay of factors including the charge density of the polymer, the grafting density of the chains on the surface, and the nature of the specific ions present. dtu.dkdtu.dk For instance, studies on poly(2-(methacryloyloxy)ethyltrimethylammonium chloride) (PMETAC), a derivative polymer, show that ion-pairing interactions can decrease the number of osmotically active counterions, leading to brush collapse. dtu.dk

Table 1: Response of Polyelectrolyte Brush Height to Ionic Strength

Ionic Strength Dominant Interaction Brush Conformation Brush Height
Low Electrostatic Repulsion & Counterion Osmotic Pressure Stretched / Swollen High
Intermediate Screened Electrostatic Interactions Partially Coiled Decreasing
High van der Waals / Hydrophobic Interactions Collapsed / Coiled Low

Cationic Polymers for Various Chemical Applications (e.g., Flocculants)

Cationic polymers, including those synthesized from or containing quaternary ammonium compounds like this compound, are widely utilized as flocculants in water and wastewater treatment. iropolymer.comresearchgate.net Their effectiveness stems from their positive charge, which allows them to interact strongly with the predominantly negatively charged particles typically found suspended in water, such as clays, silica, and organic matter. whiterose.ac.ukjournalssystem.com

The primary mechanisms by which cationic polymer flocculants function are charge neutralization and bridging. iropolymer.comjournalssystem.com

Charge Neutralization: The positively charged sites on the polymer chain adsorb onto the surface of negatively charged colloidal particles. This adsorption neutralizes the surface charge, reducing the electrostatic repulsion (zeta potential) that keeps the particles suspended. journalssystem.com Once the repulsive forces are minimized, the particles can approach each other and aggregate due to van der Waals forces.

Bridging Mechanism: High molecular weight polymer chains can adsorb onto multiple particles simultaneously, creating physical "bridges" between them. researchgate.net This process forms larger, more robust aggregates known as flocs. These larger flocs have a higher settling velocity, facilitating their removal from the water through sedimentation or filtration. scielo.org.mx

The efficiency of a cationic flocculant is influenced by several factors, including its molecular weight and charge density. journalssystem.com A higher molecular weight generally enhances the bridging mechanism, while a higher charge density improves charge neutralization. journalssystem.com For instance, in the treatment of mineral suspensions, an increase in the charge density of a cationic polymer enhances its adsorption onto the negatively charged clay minerals. journalssystem.com The choice of flocculant and its dosage must be optimized for the specific characteristics of the water being treated, such as the type and concentration of suspended solids, pH, and ionic strength. researchgate.netresearchgate.net

Polymers incorporating the trimethylammonium functional group are effective because the quaternary amine is a strong electrolyte, meaning it remains positively charged over a wide pH range. This makes them reliable flocculants in various water treatment scenarios. iropolymer.com While polyacrylamide-based flocculants are common, the incorporation of cationic monomers provides the necessary charge for destabilizing colloidal suspensions. whiterose.ac.ukresearchgate.net The use of such polymers is a crucial step in solid-liquid separation processes in municipal sewage treatment, industrial wastewater clarification, and mineral processing. iropolymer.comjournalssystem.com

Table 2: Flocculation Mechanisms of Cationic Polymers

Mechanism Description Key Polymer Property Result
Charge Neutralization Adsorption of cationic polymer onto negative particles, reducing electrostatic repulsion. High Charge Density Particle Destabilization & Aggregation
Bridging Simultaneous adsorption of a single polymer chain onto multiple particles. High Molecular Weight Formation of Large, Settlable Flocs

Advanced Analytical and Spectroscopic Characterization of Ethyltrimethylammonium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyltrimethylammonium (B95326) bromide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound.

In a typical ¹H NMR spectrum of ethyltrimethylammonium bromide, the protons of the ethyl group and the methyl groups exhibit distinct chemical shifts. The methylene (B1212753) protons (-CH2-) of the ethyl group typically appear as a quartet, while the methyl protons (-CH3) of the ethyl group appear as a triplet. The protons of the three equivalent methyl groups attached to the nitrogen atom give rise to a singlet. The integration of these signals corresponds to the number of protons in each chemical environment, confirming the molecular structure.

¹³C NMR spectroscopy complements the proton NMR data by providing insights into the carbon skeleton. The spectrum shows distinct signals for the methyl carbons and the ethyl carbons, with their chemical shifts being indicative of their electronic environments.

Table 1: Representative ¹H NMR Spectral Data for this compound

Functional Group Chemical Shift (ppm) Multiplicity Integration
N-(CH₃)₃ ~3.1 Singlet 9H
-CH₂-CH₃ ~3.3 Quartet 2H
-CH₂-CH₃ ~1.3 Triplet 3H

UV-Visible Spectroscopy for Interaction and Reaction Monitoring

UV-Visible spectroscopy is a valuable tool for studying the interactions of this compound with other molecules, such as dyes or polymers, and for monitoring reaction kinetics. While this compound itself does not exhibit strong absorption in the UV-Vis region, its presence can induce spectral shifts in chromophoric molecules upon interaction.

For instance, the interaction between this compound and dyes can lead to changes in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. These changes can be used to determine binding constants and study the thermodynamics of the interaction. This technique is particularly useful in understanding the formation of micelles and the incorporation of guest molecules within these aggregates.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for analyzing the solid-state structure and the supramolecular assemblies of this compound.

SAXS, on the other hand, is employed to study the size, shape, and arrangement of larger structures, such as micelles formed by this compound in solution. uni-saarland.dersc.orgnih.gov SAXS data can reveal information about the aggregation number, the shape of the micelles (e.g., spherical or ellipsoidal), and the distances between them. uni-saarland.dersc.orgnih.gov These studies are crucial for understanding the self-assembly behavior of the surfactant in different environments.

Electron Microscopy Techniques (SEM, TEM) for Morphological Characterization of Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of materials that incorporate or are synthesized using this compound. These techniques provide direct images of the surface features and internal structure of materials at the micro- and nanoscale.

Electrochemical Techniques (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, Chronocoulometry) for Kinetic and Interfacial Studies

Electrochemical techniques are employed to investigate the kinetic and interfacial behavior of this compound, particularly its role in electrochemical reactions and its adsorption at electrode surfaces.

Cyclic Voltammetry (CV) can be used to study the redox behavior of species in the presence of this compound. The surfactant can influence the electron transfer kinetics of redox probes by forming a film on the electrode surface or by incorporating the redox species into its micelles. xmu.edu.cnsciepub.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrode-electrolyte interface. uctm.eduxmu.edu.cnmetrohm.com By applying a small AC potential and measuring the resulting current, EIS can provide information about the double-layer capacitance, charge transfer resistance, and diffusion processes. uctm.eduxmu.edu.cnmetrohm.com The adsorption of this compound on an electrode surface will alter the impedance spectrum, allowing for the study of the adsorption process and the properties of the adsorbed layer. uctm.edu

Chronocoulometry is used to measure the charge passed as a function of time, which can be used to determine the surface excess of an adsorbed species. This technique can quantify the amount of this compound adsorbed onto an electrode surface at a given potential.

Thermal Analysis (Differential Scanning Calorimetry) for Phase Transitions and Chemical Stability

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions and thermal stability of this compound. wikipedia.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect endothermic and exothermic processes. wikipedia.org

For this compound, DSC can be used to determine its melting point and to identify any polymorphic phase transitions in the solid state. nih.gov In studies involving mixtures of this compound with other components, such as polymers or lipids, DSC can provide information about the effect of the surfactant on the phase behavior of the other components. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling ethyltrimethylammonium bromide in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including gloves and eye protection. Ensure adequate ventilation to avoid inhalation of aerosols or dust. Store the compound in a tightly sealed container at 15–25°C in a well-ventilated area, as recommended for structurally similar quaternary ammonium salts . In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are suitable for confirming the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the molecular structure by identifying characteristic peaks for the ethyl and methyl groups. Fourier Transform Infrared (FTIR) spectroscopy detects functional groups like C-N⁺ and C-H bonds. High-Performance Liquid Chromatography (HPLC) or ion chromatography can assess purity, with mobile phases optimized for quaternary ammonium salts (e.g., methanol-water mixtures with ion-pairing agents) .

Q. How can researchers design experiments to study the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability tests by exposing the compound to elevated temperatures (e.g., 40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or mass spectrometry. Compare results with control samples stored under standard conditions (15–25°C, dry, dark). Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Advanced Research Questions

Q. How do nitrogen isotope effects (k¹⁴/k¹⁵) inform the reaction mechanism of this compound in E2 elimination reactions?

  • Methodological Answer : Isotope effects are measured by reacting this compound with a strong base (e.g., ethoxide in ethanol) under controlled temperatures. Use isotopic labeling (¹⁴N vs. ¹⁵N) and monitor reaction kinetics via gas chromatography or mass spectrometry. A k¹⁴/k¹⁵ ratio >1.0 indicates simultaneous Cα–N⁺ bond weakening and Cβ–H bond cleavage in the transition state, consistent with a concerted E2 mechanism. For example, ratios of 1.015–1.017 at 60–95°C were reported for analogous ethyltrimethylammonium salts .

Q. What experimental approaches resolve contradictions in reported reaction kinetics for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or counterion effects. Conduct systematic studies by varying solvents (e.g., ethanol vs. DMSO), bases (e.g., hydroxide vs. ethoxide), and temperatures. Use Arrhenius plots to compare activation energies. For example, isotope effect studies show that higher temperatures reduce k¹⁴/k¹⁵ ratios due to changes in transition-state bond-breaking dynamics .

Q. How can computational modeling complement experimental data on this compound’s interactions with surfactants?

  • Methodological Answer : Pair molecular dynamics (MD) simulations with experimental techniques like surface tension measurements or dynamic light scattering (DLS). For mixed surfactant systems (e.g., with tetradecyltrimethylammonium bromide), simulate micelle formation energies and compare with experimental critical micelle concentrations (CMC) at varying temperatures. Theoretical models (e.g., Debye-Hückel) can predict ion-pairing effects in electrolyte solutions .

Methodological Notes

  • Handling Complex Systems : When studying interactions with other electrolytes (e.g., in colloidal systems), maintain precise control over ionic strength and pH. Use conductivity meters to monitor ion mobility and validate with zeta potential measurements .
  • Data Validation : Cross-reference spectroscopic data (FTIR, NMR) with databases like NIST Chemistry WebBook for structural confirmation . For kinetic studies, ensure replicates (n ≥ 3) to account for variability in reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.